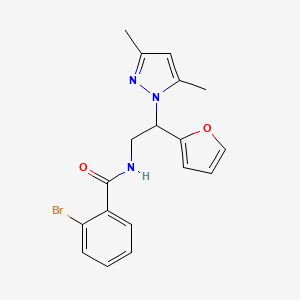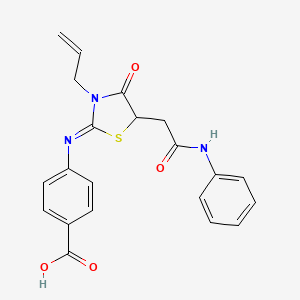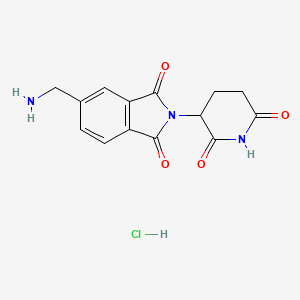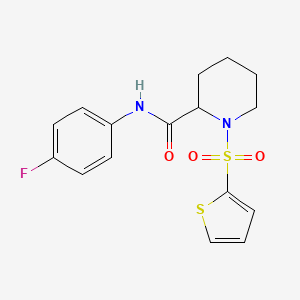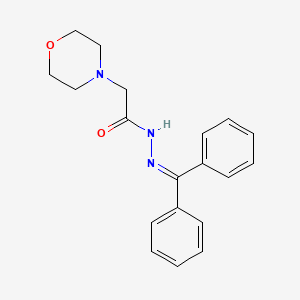
N'-(diphenylmethylene)-2-morpholinoacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the morpholine ring, the attachment of the phenyl groups, and the formation of the acetohydrazide group. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The exact structure would depend on the specific arrangement and bonding of these groups .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the phenyl groups, the morpholine ring, and the acetohydrazide group. Each of these groups could potentially participate in various chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would all play a role .
Scientific Research Applications
Photoreduction and Photosystem 2 Catalysis
The use of diphenylcarbazide, a compound with structural relevance, as an electron donor in the photoreduction of 2,6-dichlorophenolindophenol by tris-washed chloroplasts showcases its application in studying photosystem 2 of chloroplasts. This demonstrates the compound's utility in biochemical assays to understand photosynthetic processes (Vernon & Shaw, 1969).
Electrophosphorescence in Light-Emitting Devices
Research into electrophosphorescence from light-emitting devices based on rhenium(I) diimine complexes, utilizing compounds like N, N′-di-1-naphthyl-N, N′-diphenylbenzidine, highlights the role of such molecules in developing advanced materials for lighting and display technologies (Li et al., 2004).
Synthesis and Medicinal Chemistry
The synthesis of N‐Vinyloxazolidinones and Morpholines from amino alcohols, involving diphenylvinylsulfonium salts, indicates the importance of these compounds in organic synthesis and drug discovery. Such reactions, monitored by nanospray mass spectrometry, offer insights into reaction mechanisms and the development of novel therapeutics (Yar et al., 2012).
Drug Discovery and Tuberculosis Treatment
Investigations into 1,5-Diphenyl pyrroles for treating tuberculosis, focusing on improving drug-like parameters and targeting the MmpL3 protein, reflect the critical role of similar compounds in addressing global health challenges. The research underscores the significance of chemical modifications for enhancing therapeutic efficacy (Poce et al., 2013).
Antioxidative and Anti-inflammatory Properties
The isolation of novel compounds from red seaweed Gracilaria opuntia, demonstrating significant antioxidative and anti-inflammatory activities, illustrates the potential of such molecules in developing new natural health products. This research points to the vast untapped resources in marine biodiversity for pharmaceutical applications (Makkar & Chakraborty, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(benzhydrylideneamino)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c23-18(15-22-11-13-24-14-12-22)20-21-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10H,11-15H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBBHOFCCHEENN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NN=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24817862 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2839200.png)
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2839201.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2839203.png)


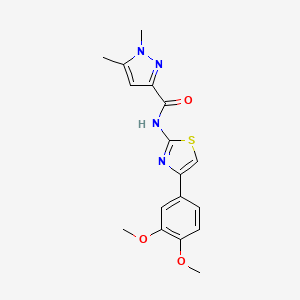
![Ethyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2839209.png)
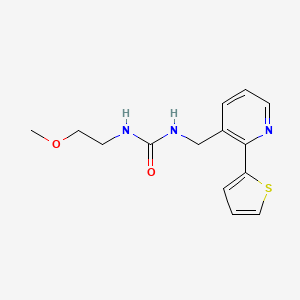
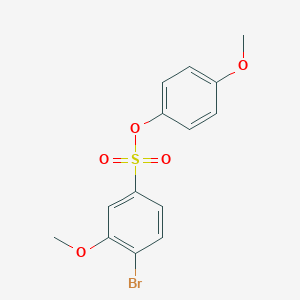
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2839214.png)
